Propyl N-(3,4-xylyl)carbamate
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Overview
Description
Propyl N-(3,4-xylyl)carbamate is an organic compound with the molecular formula C12H17NO2. It belongs to the class of carbamates, which are widely used in various fields including medicinal chemistry, agriculture, and industry. Carbamates are known for their stability and ability to modulate biological properties, making them valuable in drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl N-(3,4-xylyl)carbamate can be synthesized through a reaction between 3,4-dimethylphenyl isocyanate and propanol. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction can be carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, ensuring high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Propyl N-(3,4-xylyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce amines .
Scientific Research Applications
Propyl N-(3,4-xylyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Propyl N-(3,4-xylyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Propyl N-(3,5-xylyl)carbamate: Similar in structure but with different positional isomers of the methyl groups.
Propamocarb: A carbamate ester used as a fungicide, with a different functional group arrangement.
Uniqueness
Propyl N-(3,4-xylyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group provides distinct steric and electronic properties compared to other carbamates .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propyl N-(3,4-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-7-15-12(14)13-11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,13,14) |
InChI Key |
AWUJZBDECORJIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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